
PF-04217903
Descripción general
Descripción
PF-04217903 es un novedoso inhibidor de la cinasa c-Met de molécula pequeña que compite con el ATP. La vía c-Met se ha implicado en varios tipos de cáncer humano debido a su papel fundamental en el crecimiento, la invasión y la metástasis tumoral. This compound ha mostrado una selectividad más de 1000 veces mayor para c-Met en comparación con más de 150 cinasas, lo que lo convierte en uno de los inhibidores de c-Met más selectivos descritos hasta la fecha .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: PF-04217903 se sintetiza mediante una serie de reacciones químicas que implican la formación de una unidad de quinolina, que consiste en un anillo de benceno fusionado a un anillo de pirimidina para formar benzo[b]azabenzeno . La síntesis implica múltiples pasos, incluida la formación de intermediarios y sus reacciones posteriores en condiciones controladas.
Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye el uso de reactivos y catalizadores específicos para facilitar las reacciones y obtener el producto deseado.
Análisis De Reacciones Químicas
Fluoroethylation with [¹⁸F]FETos
The final fluorination step involves reacting compound 5 with 2-fluoroethyl tosylate ([¹⁸F]FETos):
text5 + [¹⁸F]FETos → [¹⁸F]PF-04217903
-
Optimized Conditions :
Table 1 : Solvent and Base Screening for [¹⁸F]FETos Incorporation
Entry | Solvent | Base | Conversion |
---|---|---|---|
1 | DMF | Cs₂CO₃ | 99% |
2 | DMF | None | 40% |
3 | MeCN | None | 45% |
6 | THF | Cs₂CO₃ | 83% |
DMF with Cs₂CO₃ achieved near-quantitative conversion due to improved solubility and base strength.
Key Reaction Mechanisms
-
Suzuki Coupling : Pd-catalyzed C–C bond formation between aryl halides and boronic acids.
-
Boc Deprotection : Acidic cleavage (TFA) of the tert-butoxycarbonyl group.
-
N-Alkylation : Nucleophilic substitution of tosylate with pyrazole nitrogen .
Stability and Byproduct Analysis
Structural Confirmation
This synthesis leverages modern cross-coupling and fluorination techniques to achieve a high-purity c-Met inhibitor. The reaction optimization data (Table 1) and automated radiosynthesis protocol highlight the precision required for producing this compound and its isotopologues .
Aplicaciones Científicas De Investigación
PF-04217903 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía c-Met y su papel en diversas reacciones químicas.
Biología: Se emplea en estudios biológicos para investigar los efectos de la inhibición de c-Met sobre procesos celulares como la proliferación, la migración y la invasión
Medicina: Se está explorando por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres que presentan disregulación de c-Met. .
Industria: Se utiliza en el desarrollo de terapias dirigidas y como compuesto de referencia en el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
PF-04217903 ejerce sus efectos inhibiendo selectivamente la cinasa c-Met. La tirosina cinasa receptora c-Met se muta o se activa anormalmente con frecuencia en los cánceres humanos de etapa tardía y juega un papel fundamental en la progresión tumoral, el crecimiento invasivo y la angiogénesis . This compound inhibe la fosforilación de c-Met, lo que conduce a la supresión de las vías de señalización descendentes implicadas en la proliferación, la supervivencia, la migración y la invasión de las células tumorales . Además, exhibe propiedades antiangiogénicas al reducir la densidad de microvasos tumorales y los niveles plasmáticos del factor de crecimiento endotelial vascular A e interleucina-8 .
Comparación Con Compuestos Similares
PF-04217903 es único debido a su alta selectividad para c-Met en comparación con otras cinasas. Los compuestos similares incluyen:
Cabozantinib: Un inhibidor de múltiples cinasas que se dirige a c-Met y otras cinasas, pero carece de la alta selectividad de this compound.
Crizotinib: Otro inhibidor de c-Met con un perfil de inhibición de cinasas más amplio en comparación con this compound.
Estas comparaciones destacan la singularidad de this compound en términos de su selectividad y potencia como inhibidor de c-Met.
Actividad Biológica
PF-04217903 is a selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK), which plays a crucial role in various cancers by regulating processes such as cell proliferation, survival, migration, invasion, and angiogenesis. Its biological activity has been extensively studied, revealing significant potential for therapeutic applications in oncology.
This compound selectively inhibits c-Met with over 1,000-fold selectivity compared to more than 150 other kinases, making it one of the most selective c-Met inhibitors available. The compound demonstrates high affinity with an IC50 value ranging from 3.1 nM to 142 nM against different targets . Upon binding to c-Met, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways, including MAPK and PI3K/AKT pathways, which are critical for tumor growth and metastasis .
Key Findings from Research Studies
- In Vitro Efficacy : this compound has shown potent inhibition of tumor cell proliferation and survival in MET-amplified cell lines. In studies involving human tumor models, the compound effectively reduced cell migration and invasion .
- In Vivo Efficacy : In xenograft models expressing high levels of c-Met, this compound exhibited dose-dependent antitumor activity. However, complete inhibition of c-Met activity resulted in only partial tumor growth inhibition (38%-46%), suggesting that additional mechanisms may contribute to tumor resistance .
- Combination Therapies : The combination of this compound with other agents has been explored to enhance antitumor efficacy. For instance, combining it with RON shRNA knockdown led to a significant increase in apoptosis and enhanced tumor inhibition compared to either treatment alone .
- Resistance Mechanisms : Prolonged exposure to this compound in certain gastric cancer cell lines resulted in resistance due to the emergence of a novel SND1-BRAF fusion protein that activates the MAPK pathway. This underscores the importance of understanding resistance mechanisms when developing treatment strategies involving c-Met inhibitors .
Biological Activity Summary Table
Parameter | Value |
---|---|
Selectivity | >1000-fold for c-Met over 150 kinases |
IC50 (wild-type c-Met) | 6-7 nM |
IC50 (various mutants) | Varies (specific values not provided) |
Tumor Growth Inhibition | 38%-46% in high c-Met models |
Resistance Mechanism | SND1-BRAF fusion protein |
Case Study 1: Sensitivity in Tumor Models
A study assessed the sensitivity of various human tumor models to this compound. Results indicated that while the compound effectively inhibited tumor growth in MET-amplified models, its efficacy was limited by the presence of alternative oncogenic pathways .
Case Study 2: Resistance Development
In another investigation involving gastric cancer cells (GTL16), prolonged exposure to this compound led to resistance through a chromosomal rearrangement producing a constitutively active SND1-BRAF fusion protein. This case highlights the need for combination therapies to overcome resistance mechanisms .
Propiedades
IUPAC Name |
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMUGYOXRHVNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026097 | |
Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956905-27-4 | |
Record name | PF-04217903 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04217903 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04217903 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.